Desloratadine-d7 (major)

描述

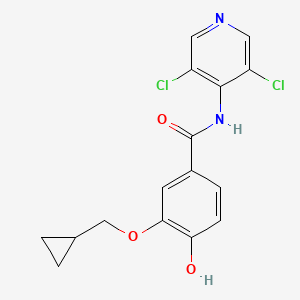

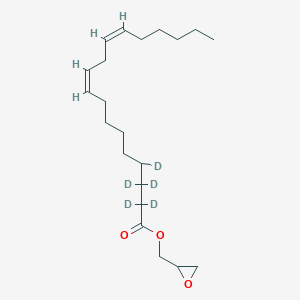

Desloratadine-d7 (major) is a deuterated form of desloratadine, a second-generation tricyclic antihistamine. It is primarily used in scientific research to study the pharmacokinetics and metabolism of desloratadine. The deuterium atoms in desloratadine-d7 replace hydrogen atoms, which helps in tracing the compound in biological systems without altering its pharmacological properties.

作用机制

Target of Action

Desloratadine-d7, also known as Desloratadine-d9, is a second-generation tricyclic antihistamine . Its primary target is the histamine H1 receptor . This receptor plays a crucial role in allergic reactions, and desloratadine’s interaction with it helps manage symptoms of allergic rhinitis and urticaria .

Mode of Action

Desloratadine acts as a selective and peripheral H1-antagonist . It competes with free histamine for binding at H1-receptors in various tissues, including the gastrointestinal tract, uterus, large blood vessels, and bronchial smooth muscle . This interaction results in the inhibition of the effects of histamine, reducing allergic symptoms .

Biochemical Pathways

Desloratadine’s action affects several biochemical pathways. It inhibits the binding of pyrilamine to brain H1 receptors and has a tendency for distributing to specific immune-regulatory tissues . This interaction modulates the allergic response, reducing inflammation and other allergic symptoms .

Pharmacokinetics

Desloratadine exhibits favorable pharmacokinetics. It has a rapid onset of action and its efficacy persists over a 24-hour dosing period . The body’s exposure to active metabolites is much higher with loratadine, the prodrug of desloratadine, but much lower with desloratadine itself .

Result of Action

The action of desloratadine results in the relief of symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria . It effectively reduces symptoms like sneezing, nasal congestion, and hives . It also improves patients’ quality of life by managing these allergic symptoms .

Action Environment

The action of desloratadine can be influenced by environmental factors. Studies in the Vienna Challenge Chamber, an environmental exposure unit, have shown desloratadine to be significantly more effective than placebo in reducing the symptom of nasal congestion induced by grass pollen exposure in patients with seasonal allergic rhinitis .

生化分析

Biochemical Properties

Desloratadine-d7 (major) interacts with histamine H1 receptors, regulating numerous cellular functions involved in allergic inflammation and immune modulation . It competes with free histamine for binding at H1-receptors in various cells such as the GI tract, uterus, large blood vessels, and bronchial smooth muscle .

Cellular Effects

Desloratadine-d7 (major) has effects on the adhesion of activated immune cells to endothelial and epithelial tissues . It also reduces the release of anti-inflammatory cytokines and other mediators involved in the early- and late-phase allergic response .

Molecular Mechanism

Desloratadine-d7 (major) acts as a highly specific, long-acting H1-receptor antagonist at its unique receptor . It blocks the action of endogenous histamine, leading to temporary relief of the negative symptoms of allergies .

Temporal Effects in Laboratory Settings

Desloratadine-d7 (major) has full 24-hour efficacy, demonstrated by its significant relief of symptoms of allergic rhinitis at trough concentrations 24 hours after administration . This is consistent with the long half-life and prolonged H1 receptor occupancy of Desloratadine-d7 (major) .

Dosage Effects in Animal Models

In animal studies, lethality was observed at or above doses of 250 mg/kg in rats and of 353 mg/kg in mice . These doses represent 120 and 290 times the human exposure based on the recommended daily oral dose .

Metabolic Pathways

The formation of 3-hydroxydesloratadine, the major human metabolite of Desloratadine-d7 (major), involves three sequential reactions: N-glucuronidation by UGT2B10, 3-hydroxylation by CYP2C8, and finally, a non-enzymatic deconjugation of 3-hydroxydesloratadine N-glucuronide .

Transport and Distribution

Desloratadine-d7 (major) is widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland . The bioavailability of Desloratadine-d7 (major) is minimally affected by drugs interfering with transporter molecules .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of desloratadine-d7 involves the incorporation of deuterium atoms into the desloratadine molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of desloratadine-d7 typically involves large-scale hydrogen-deuterium exchange reactions under controlled conditions to ensure high purity and yield. The process may include:

Catalytic Exchange: Using catalysts to facilitate the exchange of hydrogen with deuterium.

Purification: Employing techniques such as chromatography to purify the final product.

化学反应分析

Types of Reactions: Desloratadine-d7 undergoes similar chemical reactions as desloratadine, including:

Oxidation: The compound can be oxidized to form hydroxylated metabolites.

Reduction: Reduction reactions can convert desloratadine-d7 to its reduced forms.

Substitution: Substitution reactions can occur, where functional groups in the molecule are replaced with other groups.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed:

Hydroxylated Metabolites: Formed through oxidation.

Reduced Forms: Formed through reduction reactions.

Substituted Derivatives: Formed through substitution reactions.

科学研究应用

Desloratadine-d7 is widely used in scientific research, including:

Pharmacokinetic Studies: To trace the absorption, distribution, metabolism, and excretion of desloratadine in biological systems.

Metabolic Pathway Analysis: To study the metabolic pathways and identify metabolites of desloratadine.

Drug Interaction Studies: To investigate potential interactions between desloratadine and other compounds.

Analytical Chemistry: As an internal standard in mass spectrometry and other analytical techniques.

相似化合物的比较

Desloratadine: The non-deuterated form, used widely as an antihistamine.

Loratadine: A precursor to desloratadine, also used as an antihistamine.

Fexofenadine: Another second-generation antihistamine with similar properties.

Uniqueness of Desloratadine-d7:

Deuterium Labeling: The presence of deuterium atoms makes desloratadine-d7 unique for research purposes, allowing for precise tracing and analysis in pharmacokinetic and metabolic studies.

Stable Isotope: Deuterium is a stable isotope, making desloratadine-d7 a reliable compound for long-term studies without the risk of radioactive decay.

Desloratadine-d7 (major) plays a crucial role in advancing our understanding of the pharmacokinetics and metabolism of antihistamines, contributing to the development of more effective and safer therapeutic agents.

属性

IUPAC Name |

13-chloro-5,9,10-trideuterio-2-(2,2,3,5,6,6-hexadeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-22-19(14)18(17)13-7-10-21-11-8-13/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2/i3D,4D,7D,8D,9D,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAUOIFJMECXRGI-DCCOGPGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C(C2=C(C=CC(=C2)Cl)C(=C3C(C(NC(C3[2H])([2H])[2H])([2H])[2H])[2H])C4=C1C=CC(=N4)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt](/img/structure/B588265.png)